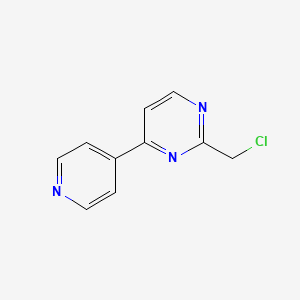

2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine

Description

Properties

IUPAC Name |

2-(chloromethyl)-4-pyridin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-7-10-13-6-3-9(14-10)8-1-4-12-5-2-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDJYXFQTPGZRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744597 | |

| Record name | 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944906-18-7 | |

| Record name | 2-(Chloromethyl)-4-(4-pyridinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944906-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document delineates the compound's core physicochemical properties, plausible synthetic pathways, detailed spectroscopic profile, and its characteristic reactivity. The primary focus is on the compound's utility as a versatile electrophile, driven by the reactive chloromethyl group, which enables the facile introduction of the pyridinyl-pyrimidine scaffold into a diverse range of molecular architectures. This guide synthesizes available data on analogous structures to provide field-proven insights and robust experimental guidance for its application in chemical synthesis.

Physicochemical and Structural Properties

This compound is a bifunctional heterocyclic compound featuring both a pyrimidine and a pyridine ring. The key to its synthetic utility is the chloromethyl group at the 2-position of the pyrimidine ring, which serves as a potent electrophilic site.

A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 944906-18-7 | [1][2] |

| Molecular Formula | C₁₀H₈ClN₃ | [1][3] |

| Molecular Weight | 205.64 g/mol | [1][2][3] |

| MDL Number | MFCD10697370 | [1][3] |

| Appearance | Solid (predicted) | [4] |

| Storage | Sealed in dry, 2-8°C | [1] |

| SMILES | ClCC1=NC=CC(C2=CC=NC=C2)=N1 | [1] |

Synthesis of this compound

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, its synthesis can be logically inferred from established methods for analogous 2-(chloromethyl)heterocycles.[5] The most direct and reliable approach involves the chlorination of the corresponding alcohol, 2-(hydroxymethyl)-4-(pyridin-4-yl)pyrimidine.

Proposed Synthetic Pathway: Chlorination of 2-(Hydroxymethyl)pyrimidine Precursor

This method utilizes a common and high-yielding transformation of a primary alcohol to an alkyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[5][6] Thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies workup.

The causality for this choice rests in the mechanism: the alcohol's oxygen atom attacks the electrophilic sulfur of SOCl₂, leading to the formation of a chlorosulfite intermediate. The chloride ion then attacks the carbon atom in an Sₙ2 fashion, displacing the chlorosulfite group, which decomposes to sulfur dioxide and another chloride ion.

Caption: Proposed synthesis of the title compound via chlorination.

Experimental Protocol (General)

-

Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the precursor, 2-(hydroxymethyl)-4-(pyridin-4-yl)pyrimidine (1.0 eq.), and suspend it in a suitable anhydrous solvent like dichloromethane (DCM).

-

Reaction: Cool the mixture in an ice bath (0°C). Slowly add thionyl chloride (1.1-1.5 eq.) dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir overnight.[6] Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Workup: Once the starting material is consumed, carefully concentrate the mixture under reduced pressure to remove excess solvent and thionyl chloride.

-

Purification: The resulting crude product can be purified by recrystallization or flash column chromatography over silica gel.

Spectroscopic Data & Structural Elucidation

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrimidine and pyridine rings. A key diagnostic signal will be a singlet corresponding to the two protons of the chloromethyl (-CH₂-) group, anticipated to appear downfield (around 4.8 ppm) due to the deshielding effects of the adjacent chlorine atom and the electron-withdrawing pyrimidine ring.[8]

-

¹³C NMR Spectroscopy: The carbon spectrum will display signals for each unique carbon atom in the molecule. The carbon of the chloromethyl group will be identifiable, and its chemical shift will be influenced by the attached chlorine.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching in the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic systems, and a distinct C-Cl stretching vibration.[7]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the free base (205.64 g/mol ). The presence of the chlorine atom will result in a characteristic isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).[8]

Reactivity Profile: A Versatile Electrophile

The core reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group.[9][10]

Nucleophilic Substitution (Sₙ2) Reactions

The electron-withdrawing character of the pyrimidine ring significantly enhances the electrophilicity of the benzylic-like carbon in the chloromethyl group. This makes it highly susceptible to attack by a wide range of nucleophiles via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[9] This reaction involves a backside attack by the nucleophile, leading to the displacement of the chloride ion in a single, concerted step.

This reactivity is the cornerstone of the compound's utility, allowing for the covalent attachment of the pyridinyl-pyrimidine moiety to other molecules.

Caption: Sₙ2 reactivity of the title compound with nucleophiles.

General Protocol: Reaction with Amine Nucleophiles

This procedure is fundamental for creating new C-N bonds, a common strategy in the synthesis of biologically active molecules.[9]

-

Dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.

-

Add the primary or secondary amine nucleophile (1.0-1.5 eq.).

-

Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 eq.) to neutralize the HCl generated during the reaction.[11]

-

Stir the mixture at room temperature or heat gently until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup, extract the product with a suitable organic solvent, and purify by chromatography.

General Protocol: Reaction with Oxygen Nucleophiles

This reaction yields ether linkages. Due to the lower nucleophilicity of alcohols and phenols compared to amines, a strong base is typically required to first generate the more potent alkoxide or phenoxide nucleophile.[9]

-

Dissolve the alcohol or phenol (1.0 eq.) in an anhydrous solvent like THF or DMF.

-

Add a strong base, such as sodium hydride (NaH) (1.1 eq.), at 0°C and stir until hydrogen evolution ceases.

-

Add a solution of this compound (1.0 eq.) in the same solvent.

-

Stir the reaction at room temperature or with heating until completion.

-

Carefully quench the reaction with water, extract the product, and purify.

Reactivity of the Heterocyclic Rings

While the chloromethyl group is the primary site of reactivity, the pyrimidine and pyridine rings can also participate in reactions, although typically under more forcing conditions.

-

Nucleophilic Aromatic Substitution (SₙAr): Under conditions with very strong nucleophiles and/or high temperatures, SₙAr can occur on the pyrimidine ring itself, though this is generally less favorable than Sₙ2 at the chloromethyl position.[11] The regioselectivity of such reactions on substituted pyrimidines can be complex.[12][13]

-

N-Alkylation/Protonation: The nitrogen atoms in both rings are basic and can be protonated or alkylated.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly kinase inhibitors.[10] this compound serves as a valuable intermediate for the synthesis of such compounds. Its structure allows for the systematic exploration of chemical space by enabling the attachment of various functional groups via the reactive chloromethyl handle, facilitating structure-activity relationship (SAR) studies.

Safety and Handling

As an alkylating agent, this compound should be handled with care.

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended.[1]

Conclusion

This compound is a highly valuable and reactive intermediate for organic synthesis. Its chemical behavior is defined by the electrophilic chloromethyl group, which readily undergoes nucleophilic substitution with a wide variety of nucleophiles. This predictable reactivity, combined with the desirable pyridinyl-pyrimidine core, makes it an essential building block for the synthesis of complex molecules with potential applications in pharmaceutical and agrochemical research. This guide provides the foundational knowledge required for its effective and safe utilization in the laboratory.

References

- An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. (2025). Benchchem.

- Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions. (2025). Benchchem.

- Navigating the Synthesis of 2-(Chloromethyl)

- 2-Chloro-4-(chloromethyl)pyrimidine synthesis. ChemicalBook.

- A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry (RSC Publishing).

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.

- Pyrimidine synthesis. Organic Chemistry Portal.

- This compound. BLDpharm.

- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.

- Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. (2016).

- A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxid

- Spectroscopic and Synthetic Profile of 2-(Chloromethyl)pyrimidine Hydrochloride: A Technical Guide. (2025). Benchchem.

- A Comparative Spectroscopic Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Analogues. (2025). Benchchem.

- CAS 944906-18-7 | 2-(Chloromethyl)-4-pyridin-4-ylpyrimidine. Synblock.

- 2-chloro-4-(chloromethyl)pyrimidine | 944902-31-2. Sigma-Aldrich.

- An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine hydrochloride. (2025). Benchchem.

- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.

- This compound | 944906-18-7. ChemicalBook.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.

Sources

- 1. 944906-18-7|this compound|BLD Pharm [bldpharm.com]

- 2. CAS 944906-18-7 | 2-(Chloromethyl)-4-pyridin-4-ylpyrimidine - Synblock [synblock.com]

- 3. This compound | 944906-18-7 [chemicalbook.com]

- 4. 2-chloro-4-(chloromethyl)pyrimidine | 944902-31-2 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 13. wuxibiology.com [wuxibiology.com]

A Technical Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine

Introduction

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyrimidine derivatives are of paramount importance, serving as crucial intermediates in the synthesis of molecules with significant biological activity. 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine (CAS 944906-18-7) is one such key building block.[1][2] Its bifunctional nature, featuring a reactive chloromethyl group and a pyridinyl-substituted pyrimidine core, makes it a versatile precursor for creating complex molecular architectures.

This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound. As direct, published spectra for this specific compound are not widely available, this document synthesizes data from analogous structures and first principles to offer a predictive but robust characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the structural basis for the expected spectral features. This guide is intended for researchers, medicinal chemists, and quality control scientists who require a foundational understanding for identifying, characterizing, and utilizing this important synthetic intermediate.

Molecular Structure and Spectroscopic Implications

The structure of this compound consists of a pyrimidine ring substituted at the 2-position with a chloromethyl group (-CH₂Cl) and at the 4-position with a pyridine-4-yl group. This arrangement dictates a unique electronic environment for each atom, which in turn governs its spectroscopic behavior.

-

¹H and ¹³C NMR: The aromatic protons and carbons of both the pyrimidine and pyridine rings will appear in distinct regions of the NMR spectra. Their chemical shifts are influenced by the electronegative nitrogen atoms within the rings and by the electron-withdrawing chloromethyl group. The methylene protons of the chloromethyl group will provide a key singlet in the ¹H NMR spectrum.

-

IR Spectroscopy: The vibrational spectrum will be characterized by absorptions corresponding to the aromatic C-H stretching and bending modes of the two heterocyclic rings, C=C and C=N stretching vibrations within the rings, and the distinctive C-Cl stretching of the chloromethyl group.[3][4]

-

Mass Spectrometry: The mass spectrum will be defined by the molecular ion peak. Crucially, the presence of a chlorine atom will result in a characteristic isotopic pattern ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio, which is a powerful diagnostic tool for confirming the compound's identity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and a characteristic singlet for the chloromethyl protons. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom will cause these protons to be deshielded, shifting their signals downfield.[3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrimidine-H5 | ~7.5 - 7.8 | Doublet (d) | 1H | Coupled to Pyrimidine-H6. Located on the pyrimidine ring. |

| Pyrimidine-H6 | ~8.8 - 9.1 | Doublet (d) | 1H | Coupled to Pyrimidine-H5. Deshielded by the adjacent N1 atom. |

| Pyridine-H2', H6' | ~8.7 - 8.9 | Doublet (d) | 2H | Protons adjacent to the pyridine nitrogen, highly deshielded. Symmetrical, so they are chemically equivalent. |

| Pyridine-H3', H5' | ~7.9 - 8.2 | Doublet (d) | 2H | Protons on the pyridine ring. Symmetrical and chemically equivalent. |

| Chloromethyl (-CH₂Cl) | ~4.8 - 5.1 | Singlet (s) | 2H | Methylene protons adjacent to an electronegative chlorine and the pyrimidine ring. No adjacent protons to couple with. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts are heavily influenced by the proximity to the electronegative nitrogen and chlorine atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyrimidine-C2 | ~165 - 168 | Attached to the chloromethyl group and flanked by two nitrogen atoms. |

| Pyrimidine-C4 | ~162 - 165 | Attached to the pyridine ring and a nitrogen atom. |

| Pyrimidine-C5 | ~118 - 122 | Aromatic CH carbon on the pyrimidine ring. |

| Pyrimidine-C6 | ~157 - 160 | Aromatic CH carbon adjacent to a nitrogen atom. |

| Pyridine-C2', C6' | ~150 - 153 | Symmetrical carbons adjacent to the pyridine nitrogen. |

| Pyridine-C3', C5' | ~121 - 124 | Symmetrical carbons on the pyridine ring. |

| Pyridine-C4' | ~145 - 148 | Quaternary carbon attached to the pyrimidine ring. |

| Chloromethyl (-CH₂Cl) | ~45 - 48 | Aliphatic carbon attached to an electronegative chlorine atom. |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3] Ensure the sample is fully dissolved to avoid line broadening.

-

¹H NMR Acquisition:

-

Use a spectrometer operating at 300 MHz or higher for better resolution.[3]

-

Acquire a standard one-dimensional proton spectrum. The number of scans should be sufficient to achieve a signal-to-noise ratio >100:1 for the smallest signal.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Use a spectrometer operating at 75 MHz or higher.[3]

-

Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

-

A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[3]

-

Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a "fingerprint" that is unique to the compound's structure.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Stretching vibrations of the C-H bonds on the pyrimidine and pyridine rings.[3] |

| 1600 - 1400 | C=N and C=C Ring Stretch | Strong-Medium | Overlapping stretching vibrations from both the pyrimidine and pyridine aromatic rings.[3][5] |

| 1300 - 1000 | Aromatic C-H In-plane Bend | Medium | In-plane bending (scissoring) vibrations of the C-H bonds on the aromatic rings.[5] |

| 800 - 600 | C-Cl Stretch | Strong-Medium | Characteristic stretching vibration for an alkyl chloride. This is a key diagnostic peak.[3] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

-

Place a small, solid sample of this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Data Analysis:

-

Identify the key absorption bands and assign them to the corresponding functional group vibrations.

-

Caption: Experimental workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₀H₈ClN₃, with a monoisotopic molecular weight of 205.04 g/mol .

-

Molecular Ion (M⁺): The mass spectrum, particularly with a soft ionization technique like Electrospray Ionization (ESI), should show a prominent protonated molecular ion [M+H]⁺ at m/z 206.

-

Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in a characteristic isotopic pattern for any chlorine-containing ion. The [M+H]⁺ peak at m/z 206 (containing ³⁵Cl) will be accompanied by an [M+2+H]⁺ peak at m/z 208 (containing ³⁷Cl) with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of one chlorine atom.[3]

-

Key Fragmentation Pathways: Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), predictable fragmentation can occur:

-

Loss of Cl: Fragmentation resulting in the loss of a chlorine radical to give an ion at m/z ~170.

-

Loss of CH₂Cl: Cleavage of the chloromethyl group, leading to a fragment at m/z ~156.

-

Ring Fragmentation: Further fragmentation of the pyrimidine or pyridine rings.

-

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent compatible with the ionization source, such as acetonitrile or methanol.

-

Data Acquisition (LC-MS with ESI):

-

Inject the sample solution into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Use an Electrospray Ionization (ESI) source in positive ion mode.

-

Acquire a full scan mass spectrum over a range that includes the expected molecular ion (e.g., m/z 50-500).

-

For fragmentation studies, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 206) and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the [M+H]⁺ peak and confirm the characteristic 3:1 isotopic pattern for the [M+H]⁺ and [M+2+H]⁺ ions.

-

Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.

-

Caption: Experimental workflow for LC-MS analysis.

References

-

Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. Available from: [Link]

-

A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. Available from: [Link]

-

Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound. PubMed Central. Available from: [Link]

Sources

- 1. CAS 944906-18-7 | 2-(Chloromethyl)-4-pyridin-4-ylpyrimidine - Synblock [synblock.com]

- 2. This compound | 944906-18-7 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine CAS 944906-18-7

An In-Depth Technical Guide to 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine (CAS 944906-18-7): A Versatile Intermediate in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as the cornerstone for the design and synthesis of novel therapeutic agents. Among these, the pyrimidine nucleus is a "privileged structure," integral to numerous FDA-approved drugs and a vast array of biologically active molecules.[1][2][3] This guide focuses on a highly functionalized and strategically important derivative: this compound (CAS 944906-18-7). This compound uniquely combines the established pyrimidine core with a pyridinyl moiety—a combination frequently exploited for targeting protein kinases—and a reactive chloromethyl group, which serves as a versatile handle for synthetic elaboration.[1][4]

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into the compound's physicochemical properties, propose a robust and plausible synthetic pathway, explore its core reactivity and mechanistic nuances, and contextualize its application in drug discovery. Given the limited specific literature on this exact molecule, this guide synthesizes information from established chemical principles and data on closely related, well-documented structural analogs to provide a scientifically grounded and practical resource.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are essential for its handling, reaction setup, and analytical characterization.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 944906-18-7 | [5] |

| Molecular Formula | C₁₀H₈ClN₃ | [5] |

| Molecular Weight | 205.64 g/mol | [5] |

| MDL Number | MFCD10697370 | [5] |

| Appearance | Predicted: Off-white to yellow solid | Inferred |

| Storage | Store in a dry, sealed container in a cool place |[5] |

Predicted Spectroscopic Data

Structural elucidation relies on a combination of spectroscopic techniques. While specific experimental data for the title compound is not widely published, a detailed prediction based on its constituent functional groups and data from analogs provides a reliable analytical framework.[6][7]

Table 2: Predicted Spectroscopic Characteristics

| Technique | Predicted Observations | Rationale |

|---|---|---|

| ¹H NMR | δ ~8.8-9.0 ppm (d): Pyridine protons ortho to N. δ ~8.6-8.8 ppm (d): Pyrimidine H-6 proton. δ ~7.8-8.0 ppm (d): Pyridine protons meta to N. δ ~7.5-7.7 ppm (d): Pyrimidine H-5 proton. δ ~4.8-5.0 ppm (s): -CH₂- protons. | Chemical shifts are influenced by the electron-withdrawing nature of the aromatic nitrogen atoms. The chloromethyl protons are expected to appear as a singlet downfield due to the adjacent chlorine atom and pyrimidine ring. |

| ¹³C NMR | δ ~160-170 ppm: Pyrimidine carbons C2, C4, C6. δ ~150-155 ppm: Pyridine C4. δ ~140-150 ppm: Pyridine C2, C6. δ ~120-125 ppm: Pyridine C3, C5. δ ~115-120 ppm: Pyrimidine C5. δ ~45-50 ppm: -CH₂Cl carbon. | The spectrum will show distinct signals for the ten carbons. The carbon of the chloromethyl group will be significantly upfield compared to the aromatic carbons. |

| Mass Spec. (MS) | Expected M⁺: ~205.04 (for C₁₀H₈³⁵ClN₃). Isotopic Pattern: A characteristic M+2 peak at ~207.04 with ~1/3 the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. | Mass spectrometry confirms the molecular weight and elemental composition. Fragmentation would likely involve the loss of Cl (M-35) and the entire chloromethyl group (M-49).[6] |

| Infrared (IR) | ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine and pyridine rings. ~1200-1000 cm⁻¹: C-N stretching. ~800-700 cm⁻¹: C-Cl stretch. | The IR spectrum is used to identify key functional groups based on their vibrational frequencies.[6] |

Plausible Synthesis and Purification

While direct synthetic procedures for this compound are not prevalent in the literature, a highly plausible and efficient route can be designed using well-established organometallic cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is the method of choice, valued for its functional group tolerance, high yields, and mild reaction conditions.

The proposed strategy involves the coupling of 2-(Chloromethyl)-4-chloropyrimidine with Pyridine-4-boronic acid . The C4 position of the dichloropyrimidine is generally more reactive towards such couplings than the C2 position, allowing for regioselective synthesis.

Caption: Proposed synthetic workflow via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis

Causality: This protocol is designed for robustness. The choice of a palladium catalyst like Pd(PPh₃)₄ is standard for Suzuki couplings. Sodium carbonate is a cost-effective and efficient base for this transformation. A mixed solvent system like dioxane and water ensures solubility for both the organic substrates and the inorganic base.

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(chloromethyl)-4-chloropyrimidine (1.0 eq), pyridine-4-boronic acid (1.1 eq), and sodium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) to the flask. Bubble the inert gas through the solvent mixture for 15-20 minutes prior to addition to remove dissolved oxygen. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of the title compound stems from the electrophilic nature of the chloromethyl group. This site is primed for nucleophilic substitution (SN2), allowing for the covalent attachment of a wide range of molecular fragments.

Caption: General mechanism for SN2 reaction at the chloromethyl group.

The reactivity of the C-Cl bond is modulated by the electron-withdrawing pyrimidine ring, which can decrease the electron density at the methylene carbon, potentially making it less reactive than a simple benzyl chloride but still highly susceptible to attack by motivated nucleophiles.[8] Care must be taken to control reaction conditions, as high temperatures or strongly basic, hard nucleophiles could promote competing Nucleophilic Aromatic Substitution (SNAr) at the pyrimidine ring itself, although this is generally less favorable.[8]

Detailed Experimental Protocol: General Nucleophilic Substitution

Causality: This protocol uses a polar aprotic solvent like DMF to enhance the nucleophilicity of the attacking species. A non-nucleophilic base like potassium carbonate is used to neutralize the HCl byproduct without competing in the primary reaction, thus driving the reaction to completion.

-

Reactor Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired nucleophile (e.g., a primary/secondary amine, phenol, or thiol; 1.1-1.2 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or triethylamine (Et₃N, 2.0 eq). The base is essential for scavenging the HCl generated during the reaction.

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. The optimal temperature depends on the nucleophilicity of the attacking species; weaker nucleophiles may require gentle heating.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing and Drying: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting product by flash chromatography or recrystallization as appropriate.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The pyridinylpyrimidine scaffold is a well-validated "hinge-binding" motif found in numerous approved kinase inhibitors.[4] Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[1] The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, anchoring the inhibitor to the "hinge" region of the kinase ATP-binding pocket.

The title compound is an ideal starting point for synthesizing libraries of potential kinase inhibitors. The chloromethyl group provides a reactive handle to introduce a variety of side chains (R-groups) designed to interact with other regions of the ATP pocket, thereby tuning the molecule's potency, selectivity, and pharmacokinetic properties (ADME).

Caption: Application workflow from building block to kinase inhibition.

This synthetic strategy allows for rapid Structure-Activity Relationship (SAR) exploration. By systematically varying the nucleophile attached to the methyl position, researchers can probe the solvent-exposed regions of the kinase active site to optimize interactions and develop highly potent and selective drug candidates.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and stability of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A standard ¹H NMR spectrum should be acquired to confirm the proton framework. Integration of the signals should correspond to the predicted proton count. ¹³C NMR confirms the carbon skeleton.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass, typically within 5 ppm of the theoretical value.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A standard protocol would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or TFA). Purity should typically be ≥95% for use in biological screening assays.

Safety, Handling, and Storage

Table 3: Inferred Hazard Profile

| Hazard Type | GHS Hazard Statement | Precautionary Codes |

|---|---|---|

| Acute Toxicity | H302: Harmful if swallowed | P264, P301+P312 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Respiratory Irrit. | H335: May cause respiratory irritation | P261, P304+P340 |

-

Handling: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[5]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

References

- Google Patents. (2004). US20040054181A1 - Synthesis of chlorinated pyrimidines.

- Google Patents. (2016). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Google Patents. (1996). US5525724A - Process for the preparation of chloropyrimidines.

-

QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]

-

Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-(chloromethyl)pyridine. Retrieved from [Link]

- Google Patents. (2016). A kind of preparation method of 2- chloro-pyrimidine derivatives.

- Google Patents. (2012). US8334383B2 - Regioselective preparation of substituted pyrimidines.

- Google Patents. (1980). US4221913A - Preparation of 2-(Chloromethyl)pyridine.

-

QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

-

Usiena AIR. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

ResearchGate. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 944906-18-7 | 2-(Chloromethyl)-4-pyridin-4-ylpyrimidine - Synblock [synblock.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine: Strategies and Methodologies for Drug Discovery Intermediates

Abstract

This technical guide provides a comprehensive overview of plausible and efficient synthetic routes for the preparation of 2-(chloromethyl)-4-(pyridin-4-yl)pyrimidine, a key intermediate in the development of various pharmaceutical agents. Recognizing the scarcity of direct published procedures for this specific molecule, this document leverages established and analogous chemical transformations to construct logical and scientifically sound synthetic pathways. Detailed experimental protocols, mechanistic insights, and comparative analysis of different strategies are presented to aid researchers, scientists, and drug development professionals in the successful synthesis of this valuable building block.

Introduction: The Significance of the Pyridinyl-Pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings creates a privileged scaffold in medicinal chemistry. The unique electronic properties and hydrogen bonding capabilities of this bicyclic heteroaromatic system have led to its incorporation into a multitude of biologically active molecules. The title compound, this compound, serves as a crucial intermediate, with the reactive chloromethyl group providing a handle for the introduction of diverse functional groups through nucleophilic substitution reactions. This allows for the systematic exploration of chemical space and the optimization of lead compounds in drug discovery programs.

This guide will explore two primary synthetic strategies for the preparation of this compound, each with its own set of advantages and considerations.

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of the target molecule suggests two main disconnection approaches, forming the basis of our proposed synthetic routes:

Caption: Retrosynthetic analysis of this compound.

Route 1: The Suzuki-Miyaura Coupling Approach. This strategy focuses on the robust and versatile palladium-catalyzed cross-coupling reaction to construct the core 4-(pyridin-4-yl)pyrimidine scaffold.

Route 2: The Pyrimidine Ring Formation Approach. This classical approach involves building the pyrimidine ring from acyclic precursors, offering the potential for early introduction of the required substituents.

Route 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This is arguably the more flexible and convergent approach, building the molecule from two key fragments. The general workflow is as follows:

Caption: Workflow for the Suzuki-Miyaura coupling route.

Step 1: Synthesis of 2-Chloro-4-(pyridin-4-yl)pyrimidine

The selective Suzuki-Miyaura coupling at the more reactive 4-position of 2,4-dichloropyrimidine is a key transformation. The higher reactivity of the C4-Cl bond is a well-documented phenomenon in pyrimidine chemistry.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand, is essential for the catalytic cycle.

-

Base: An aqueous base like Na₂CO₃ or K₂CO₃ is required to activate the boronic acid for transmetalation.

-

Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is commonly used to dissolve both the organic and inorganic reagents.

| Reagent/Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Efficient for C-C bond formation. |

| Base | 2M aq. Na₂CO₃ | Activates boronic acid. |

| Solvent | Toluene/Ethanol/Water | Ensures solubility of all reactants. |

| Temperature | 80-100 °C | Provides thermal energy for the reaction. |

| Reaction Time | 12-24 hours | Allows for completion of the reaction. |

Experimental Protocol: Synthesis of 2-Chloro-4-(pyridin-4-yl)pyrimidine

-

To a flame-dried round-bottom flask, add 2,4-dichloropyrimidine (1.0 eq), pyridine-4-boronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Purge the flask with an inert atmosphere (e.g., argon or nitrogen).

-

Add degassed toluene (sufficient to dissolve the starting materials) and a 2M aqueous solution of Na₂CO₃ (2.5 eq).

-

Heat the reaction mixture to reflux (around 90-100 °C) with vigorous stirring for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Separate the organic layer, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-(pyridin-4-yl)pyrimidine.

Step 2: Synthesis of 2-Methyl-4-(pyridin-4-yl)pyrimidine

While direct methylation of the 2-chloro position can be challenging, a subsequent cross-coupling reaction is a viable option. For instance, a Negishi or Stille coupling with an appropriate methylating agent can be employed. However, a more direct and potentially higher-yielding approach is the radical chlorination of a methyl precursor.

Alternative Step 2 & 3: Synthesis of 2-Methyl-4-(pyridin-4-yl)pyrimidine and Subsequent Radical Chlorination

A more practical approach may involve synthesizing 2-methyl-4-(pyridin-4-yl)pyrimidine first, followed by chlorination.

Synthesis of 2-Methyl-4-(pyridin-4-yl)pyrimidine: This can be achieved by a similar Suzuki-Miyaura coupling, starting from 4-chloro-2-methylpyrimidine.

Radical Chlorination of 2-Methyl-4-(pyridin-4-yl)pyrimidine: The methyl group can be chlorinated using a radical initiator.

Causality Behind Experimental Choices:

-

Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for radical chlorination of benzylic and heteroaromatic methyl groups.[1]

-

Radical Initiator: Azobisisobutyronitrile (AIBN) is a standard choice for initiating radical chain reactions upon thermal decomposition.[1]

-

Solvent: An inert solvent such as CCl₄ or dichlorobenzene is typically used.

| Reagent/Parameter | Condition | Rationale |

| Chlorinating Agent | SO₂Cl₂ (1.0-1.2 eq) | Source of chlorine radicals. |

| Initiator | AIBN (catalytic) | Initiates the radical chain reaction. |

| Solvent | CCl₄ or Dichlorobenzene | Inert solvent for the reaction. |

| Temperature | 70-80 °C | Promotes decomposition of AIBN. |

| Reaction Time | 2-4 hours | Typically sufficient for completion. |

Experimental Protocol: Synthesis of this compound

-

In a flask equipped with a reflux condenser, dissolve 2-methyl-4-(pyridin-4-yl)pyrimidine (1.0 eq) in CCl₄.

-

Add AIBN (0.05 eq).

-

Heat the mixture to reflux (around 77 °C).

-

Add SO₂Cl₂ (1.1 eq) dropwise to the refluxing solution.

-

Continue refluxing for 2-3 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and carefully quench with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, wash with water and brine, and dry over Na₂SO₄.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify by column chromatography or recrystallization to yield this compound.

Route 2: Synthesis via Pyrimidine Ring Formation

This classical approach constructs the pyrimidine ring from acyclic precursors. A plausible route is the condensation of an amidine with a β-dicarbonyl compound.

Caption: Workflow for the pyrimidine ring formation route.

Step 1: Synthesis of 3-(Dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

This enaminone is a key precursor for the pyrimidine ring synthesis.

Experimental Protocol:

-

A mixture of 4-acetylpyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) is heated at 100-120 °C for 2-4 hours.

-

The reaction is monitored by TLC.

-

After completion, the excess DMF-DMA and methanol byproduct are removed under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.

Step 2: Synthesis of 2-Methyl-4-(pyridin-4-yl)pyrimidine

The cyclocondensation of the enaminone with an amidine forms the pyrimidine ring.

Causality Behind Experimental Choices:

-

Amidine Source: 2-Methylacetamidine hydrochloride is used to introduce the methyl group at the 2-position of the pyrimidine ring.

-

Base: A base such as sodium ethoxide or sodium methoxide is required to generate the free amidine from its hydrochloride salt.

-

Solvent: An alcohol like ethanol or methanol is a suitable solvent for this condensation.

| Reagent/Parameter | Condition | Rationale |

| Base | NaOEt in Ethanol | Generates the free amidine. |

| Solvent | Ethanol | Good solvent for the reactants. |

| Temperature | Reflux | Drives the condensation reaction. |

| Reaction Time | 6-12 hours | Ensures completion of the reaction. |

Experimental Protocol:

-

To a solution of sodium ethoxide (1.2 eq) in absolute ethanol, add 2-methylacetamidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.

-

Add a solution of 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.0 eq) in ethanol.

-

Heat the mixture to reflux for 8 hours.

-

Monitor the reaction by TLC.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

The crude product is purified by column chromatography to give 2-methyl-4-(pyridin-4-yl)pyrimidine.

Step 3: Radical Chlorination

This step is identical to Step 3 in Route 1, involving the radical chlorination of the 2-methyl group to the desired 2-chloromethyl group using SO₂Cl₂ and AIBN.

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through multiple synthetic strategies. The Suzuki-Miyaura coupling approach offers a convergent and flexible route, while the pyrimidine ring formation method provides a more classical and potentially cost-effective alternative for large-scale synthesis. The choice of route will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful laboratory preparation of this important pharmaceutical intermediate, thereby facilitating the advancement of drug discovery and development programs.

References

- General procedures for pyrimidine synthesis from enones and urea/amidines can be found in various organic chemistry textbooks and review articles. For an overview, see: Brown, D. J. In The Pyrimidines; Taylor, E. C., Ed.; The Chemistry of Heterocyclic Compounds; Wiley: New York, 1994; Vol. 52.

- A procedure for the radical chlorination of a methylpyridine is described in: Method of side-chain chlorination of 2-chloro-methylpyridine. EP0557967A1.

-

For an example of Suzuki coupling on dichloropyrimidines, see: Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Polycyclic Aromatic Compounds, 2021 . [Link]

-

General information on pyrimidine synthesis can be found at: Pyrimidine synthesis. Organic Chemistry Portal. [Link]

- An example of synthesizing substituted pyrimidines: The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. CN103554036B.

Sources

Electrophilicity of the chloromethyl group in pyrimidines

An In-depth Technical Guide to the Electrophilicity and Synthetic Utility of Chloromethylpyrimidines

Authored by: A Senior Application Scientist

Introduction: The Pyrimidine Core and the Chloromethyl Handle

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged structure," a cornerstone heterocyclic motif found in a vast array of therapeutic agents and natural products.[1][2] Its prevalence in FDA-approved drugs underscores its significance, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The synthetic tractability of the pyrimidine ring allows for extensive functionalization, enabling chemists to fine-tune molecular properties for optimal interaction with biological targets.

A key challenge and opportunity in leveraging this scaffold is the introduction of diverse substituents. The 2-(chloromethyl)pyrimidine moiety, in particular, serves as a highly valuable and reactive building block.[1][4] Its utility is centered on the electrophilic nature of the chloromethyl group, which acts as a versatile "handle" for covalently linking the pyrimidine core to various nucleophilic partners. This guide provides a comprehensive technical overview of the electrophilicity of the chloromethyl group in pyrimidines, detailing the underlying reaction mechanisms, influential factors, and field-proven synthetic protocols for its application in drug discovery and development.

Chapter 1: The Electronic Basis of Reactivity

The synthetic utility of 2-(chloromethyl)pyrimidine hydrochloride is fundamentally rooted in the high electrophilicity of the methylene (-CH₂) carbon. This reactivity is a direct consequence of the electronic properties of the pyrimidine ring itself.

Inductive Effects and Enhanced Electrophilicity

The pyrimidine ring contains two nitrogen atoms, which are highly electronegative. These atoms exert a strong electron-withdrawing inductive effect (-I effect) on the entire ring system.[5] This effect is relayed to the attached chloromethyl group, pulling electron density away from the methylene carbon.[4][6] The result is a highly electron-deficient, or electrophilic, carbon center that is primed for attack by electron-rich species (nucleophiles). The presence of the chlorine atom, also an electronegative element, further enhances this electrophilicity.

The Dominant S_N2 Reaction Mechanism

The primary reaction pathway for nucleophilic attack on the chloromethyl group is a bimolecular nucleophilic substitution (S_N2) mechanism.[4][6][7] This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride ion, which acts as the leaving group.[4][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Pyrimidine Scaffold in Medicinal Chemistry

Abstract

The pyrimidine ring is an unequivocally privileged scaffold in medicinal chemistry, forming the structural cornerstone of nucleic acids and a multitude of therapeutic agents.[1][2] Its unique physicochemical properties, including its capacity for hydrogen bonding and its versatile substitution patterns, make it an ideal framework for designing potent and selective modulators of biological targets.[3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of pyrimidine derivatives. We will explore its role in targeting key enzymes and receptors across oncology, virology, and microbiology, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower the rational design of next-generation therapeutics.

The Pyrimidine Core: Physicochemical Properties and Rationale for Use

The pyrimidine scaffold is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[5] This arrangement confers a unique set of electronic and steric properties that are highly advantageous in drug design.

-

Hydrogen Bonding Capability : The two nitrogen atoms are excellent hydrogen bond acceptors. This allows pyrimidine-containing molecules to form critical, stabilizing interactions within the active sites of enzymes and receptors, particularly in the ATP-binding pockets of kinases where they can mimic the adenine base of ATP.[6]

-

π-π Stacking : As an aromatic system, the pyrimidine ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding pocket, contributing to binding affinity.

-

Modularity and Synthetic Accessibility : The pyrimidine ring is synthetically tractable, allowing for the introduction of various substituents at the C2, C4, C5, and C6 positions.[7][8] This modularity is the foundation of structure-activity relationship (SAR) studies, enabling medicinal chemists to systematically tune a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties.[9][10]

-

Bioisosterism : The pyrimidine ring itself can serve as a bioisostere for other aromatic systems like phenyl or pyridine rings.[3][11] This strategy is often employed to improve properties such as solubility or to escape patent protection on an existing scaffold. Conversely, the pyrimidine ring can be replaced by bioisosteres like pyridine or 1,3,5-triazine to subtly alter a compound's electronics and biological interactions.[3]

Synthetic Strategies: Building the Core

The construction of the pyrimidine scaffold is well-established, with numerous methods available to medicinal chemists. Multi-component reactions are particularly powerful, allowing for the rapid generation of diverse libraries for screening. A foundational and widely used method is the Biginelli reaction or related condensations.

General Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative

This protocol describes a classic acid-catalyzed cyclocondensation reaction to form a dihydropyrimidine scaffold, which can be a precursor to fully aromatic pyrimidines.

-

Reactant Preparation : In a round-bottom flask, dissolve the aldehyde (1.0 eq.), β-ketoester (e.g., ethyl acetoacetate, 1.0 eq.), and urea or thiourea (1.2 eq.) in a suitable solvent such as ethanol.

-

Catalysis : Add a catalytic amount of an acid (e.g., HCl, 0.1 eq.) to the mixture.

-

Reaction Execution : Stir the mixture and heat to reflux (typically 70-80°C) for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

-

Purification : Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials.

-

Recrystallization : If necessary, recrystallize the solid from a suitable solvent (e.g., hot ethanol) to obtain the purified dihydropyrimidine product.

-

Characterization : Confirm the structure of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

This foundational workflow allows for significant variation. By choosing different aldehydes, ketoesters, and urea/thiourea analogs, chemists can generate a vast chemical space around the pyrimidine core.

General Workflow for Pyrimidine-Based Drug Discovery

The journey from initial synthesis to a viable drug candidate is a structured, iterative process.

Caption: General workflow for a pyrimidine-based SAR study.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the pyrimidine scaffold is demonstrated by its broad range of therapeutic applications.[7][12][13]

Anticancer Agents: Targeting Kinases

Pyrimidine derivatives are a dominant class of anticancer agents, frequently designed as inhibitors of protein kinases that are overactive in cancer cells.[1][14] Targets like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) are crucial for cancer cell proliferation and survival.[14][15]

Mechanism of Action : Many pyrimidine-based kinase inhibitors act as ATP-competitive inhibitors. The pyrimidine core mimics the adenine ring of ATP, binding to the kinase's hinge region. Substituents at the C2, C4, and C5 positions then occupy adjacent hydrophobic pockets, conferring both potency and selectivity.

Caption: Key SAR points for pyrimidine-based kinase inhibitors.

Quantitative Data: Representative Pyrimidine-Based Kinase Inhibitors

| Compound Class | Target Kinase | Example Drug | IC₅₀ | Target Cell Line(s) | Reference(s) |

| Anilino-pyrimidine | EGFR | Gefitinib | 2-80 nM | Various Cancer Cells | [15][16] |

| Diamino-pyrimidine | EGFR | Osimertinib | <15 nM | EGFR-mutant NSCLC | [7][11] |

| Pyrazolo-pyrimidine | CDK | Ribociclib | ~10 nM | Breast Cancer Cells | [14] |

| Pyrido-pyrimidine | Src Family | Dasatinib | <1 nM | Various Leukemia Cells | [16] |

Antiviral Agents

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy. [17]They function as chain terminators in viral DNA or RNA synthesis. By mimicking natural nucleosides (like thymidine or cytidine), they are incorporated by viral polymerases, but their modified structure prevents the addition of the next nucleotide, halting replication. [17][18]

-

Examples : Zidovudine (AZT) for HIV, and Idoxuridine for Herpes Simplex Virus (HSV) infections. [17][19]* Mechanism : These drugs must be phosphorylated in the cell to their active triphosphate form. The viral polymerase then incorporates them into the growing nucleic acid chain, causing termination. The selectivity for viral over host polymerases is a key determinant of the therapeutic window.

More recently, non-nucleoside pyrimidine derivatives have also been developed. Rilpivirine and Etravirine are diarylpyrimidine (DAPY) compounds that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. [7]

Antimicrobial Agents

The pyrimidine scaffold is present in several important classes of antimicrobial agents. [20][21]

-

Antifungals : Flucytosine (5-fluorocytosine) is an antifungal that, once inside the fungal cell, is converted to 5-fluorouracil. This is then incorporated into fungal RNA, disrupting protein synthesis. [22]Recent research has identified novel pyrimidine-based scaffolds with broad-spectrum activity against pathogenic molds like Aspergillus fumigatus, potentially by disrupting endoplasmic reticulum function. [22][23]* Antibacterials : The combination of Trimethoprim (a diaminopyrimidine) and sulfamethoxazole is a classic antibacterial therapy. Trimethoprim selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid, a necessary component for DNA synthesis. [20][24]This provides a synergistic effect with sulfonamides that block an earlier step in the same pathway.

Table: Representative Pyrimidine-Based Antimicrobial Agents

| Agent | Class | Mechanism of Action | Target Organism(s) | Reference(s) |

| Flucytosine | Antifungal | Inhibits DNA and RNA synthesis | Candida, Cryptococcus | [22] |

| Trimethoprim | Antibacterial | Dihydrofolate Reductase (DHFR) Inhibitor | Gram-positive & Gram-negative bacteria | [24] |

| Sulfadiazine | Antibacterial | Dihydropteroate Synthase Inhibitor | Broad-spectrum bacteria | [19] |

| Pyrimethamine | Antiprotozoal | Dihydrofolate Reductase (DHFR) Inhibitor | Plasmodium falciparum, Toxoplasma gondii | [25] |

Central Nervous System (CNS) Agents

Pyrimidine derivatives have also been developed for various CNS disorders. [26]Their ability to be tailored to cross the blood-brain barrier makes them suitable scaffolds for targeting CNS receptors. They have been investigated as agonists or antagonists for serotonin, adenosine, and cannabinoid receptors, as well as for use as anticonvulsant agents. [26]

Protocol: In Vitro Kinase Inhibition Assay

To validate the activity of newly synthesized pyrimidine derivatives, an in vitro kinase inhibition assay is essential. This protocol outlines a common method for determining the IC₅₀ value.

-

Materials : Recombinant human kinase (e.g., EGFR), ATP, substrate peptide, kinase buffer, 96-well plates, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Compound Preparation : Perform serial dilutions of the pyrimidine test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

-

Assay Setup : In a 96-well plate, add the kinase buffer.

-

Add Compound : Add 1 µL of the serially diluted compounds to the appropriate wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

-

Enzyme Addition : Add the recombinant kinase to all wells except the "no enzyme" control. Allow a brief pre-incubation (10-15 minutes) at room temperature to permit compound binding.

-

Initiate Reaction : Start the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubation : Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection : Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent that depletes unused ATP, followed by a second reagent that converts the ADP produced into a luminescent signal.

-

Data Analysis : Measure luminescence using a plate reader. Convert the signal to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Perspectives

The pyrimidine scaffold remains one of the most fruitful and versatile platforms in medicinal chemistry. [12][13]Its fundamental role in biology, combined with its synthetic accessibility and modular nature, ensures its continued relevance. [27]Future research will likely focus on several key areas:

-

Targeted Covalent Inhibitors : Designing pyrimidine derivatives that can form a covalent bond with the target protein, offering increased potency and duration of action.

-

PROTACs and Molecular Glues : Incorporating the pyrimidine scaffold into more complex modalities like Proteolysis-Targeting Chimeras (PROTACs) to induce degradation of target proteins rather than just inhibiting them.

-

AI and Machine Learning : Utilizing computational tools to predict the activity and properties of virtual pyrimidine libraries, accelerating the discovery of novel drug candidates.

The rich history and ongoing innovation surrounding the pyrimidine core solidify its status as a truly privileged and indispensable tool in the development of modern medicines.

References

- A Comparative Guide to the Bioisosteric Replacement of the Pyrimidine Ring in 2,4,6-Substituted Derivatives. (n.d.). Benchchem.

- Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.

-

Genc, H., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. Retrieved January 19, 2026, from [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Journal of the Iranian Chemical Society. Retrieved January 19, 2026, from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. Retrieved January 19, 2026, from [Link]

-

Genc, H., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. Retrieved January 19, 2026, from [Link]

-

Genc, H., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules. Retrieved January 19, 2026, from [Link]

-

Genc, H., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. PubMed. Retrieved January 19, 2026, from [Link]

-

O'Meara, T. R., et al. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. Microbiology Spectrum. Retrieved January 19, 2026, from [Link]

-

Zhuang, C., & Ma, Y. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC. Retrieved January 19, 2026, from [Link]

-

Recent Advances in the Development of Pyrimidine-based CNS Agents. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Zhang, P., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

De-Clercq, E., et al. (2016). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. PNAS. Retrieved January 19, 2026, from [Link]

-

Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Unknown Source. Retrieved January 19, 2026, from [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (n.d.). Bentham Science. Retrieved January 19, 2026, from [Link]

-

Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (n.d.). Scilit. Retrieved January 19, 2026, from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved January 19, 2026, from [Link]

-

Zhang, P., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC. Retrieved January 19, 2026, from [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

O'Meara, T. R., et al. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. PubMed. Retrieved January 19, 2026, from [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). NIH. Retrieved January 19, 2026, from [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics. Retrieved January 19, 2026, from [Link]

-

Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. (2019). ACS Infectious Diseases. Retrieved January 19, 2026, from [Link]

-

Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). PubMed. Retrieved January 19, 2026, from [Link]

-

Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Journal of Chemistry. Retrieved January 19, 2026, from [Link]

-

Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. (2016). PubMed. Retrieved January 19, 2026, from [Link]

-

Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024). YouTube. Retrieved January 19, 2026, from [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 19, 2026, from [Link]

-

Reported pyrimidine derivatives as antibacterial agents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

(A) Effect of the bioisosteric replacement of pyrimidine (left) by... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica. Retrieved January 19, 2026, from [Link]

-

Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

-

More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (2024). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

Ring Bioisosteres. (2024). Cambridge MedChem Consulting. Retrieved January 19, 2026, from [Link]

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. m.youtube.com [m.youtube.com]

- 18. pnas.org [pnas.org]

- 19. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]